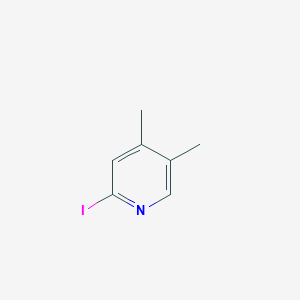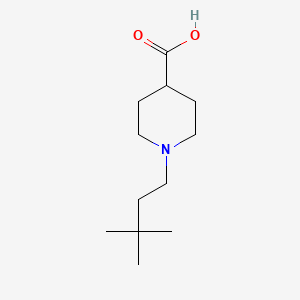
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a 3,3-dimethyl-butyl group at the nitrogen atom and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting the 3,3-dimethylbutyraldehyde with an appropriate amine under acidic conditions to form the piperidine ring.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the fourth position of the piperidine ring. This can be done through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,3-Dimethylbutanoic Acid: Shares the 3,3-dimethylbutyl group but lacks the piperidine ring.
1-Butyne, 3,3-dimethyl-: Contains a similar butyne structure but differs in the functional groups and overall structure.
Uniqueness: 1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring and the 3,3-dimethylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(3,3-dimethylbutyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)6-9-13-7-4-10(5-8-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
XKIHBTCFABIZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

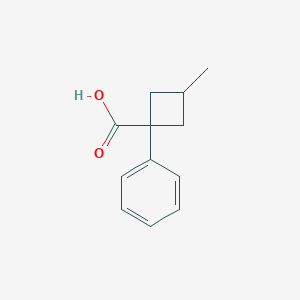

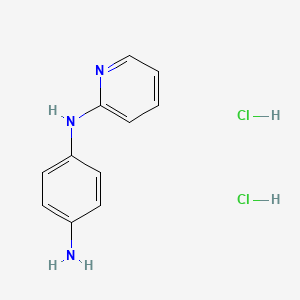
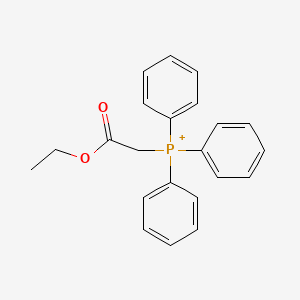
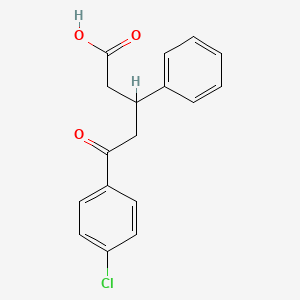
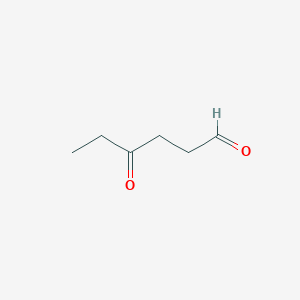

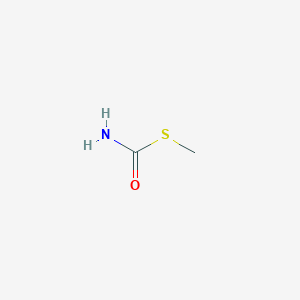
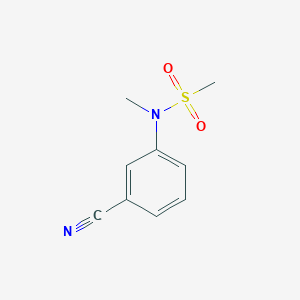
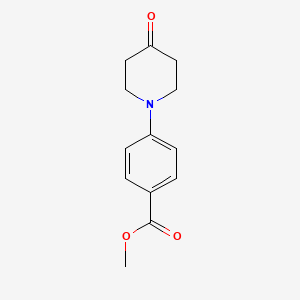
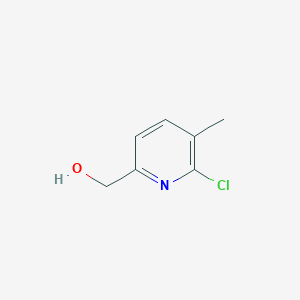
![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)
